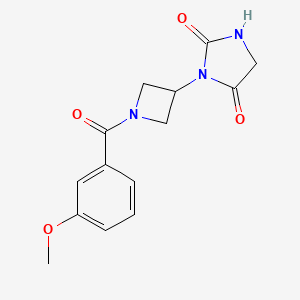

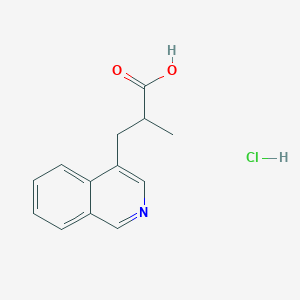

2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide involves multi-step chemical processes. For instance, in the context of furan derivatives synthesis, an enzymatic polymerization method using 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been employed, demonstrating the versatility of furan compounds in creating biobased polyesters (Jiang et al., 2014). Additionally, the synthesis of carbon-11-labeled isonicotinamides for potential PET imaging agents in Alzheimer's disease shows the utility of isonicotinamide derivatives in medical diagnostics (Gao et al., 2017).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used tools. For example, the crystal structure analysis of isonicotinamide derivatives provides insights into their potential for forming co-crystals, which is significant for pharmaceutical applications (Lemmerer & Fernandes, 2012).

Chemical Reactions and Properties

Furan derivatives engage in various chemical reactions, highlighting their chemical versatility. The reaction between alkyl isocyanides and benzyliden-1,3-diketones resulting in 5-hydroxy-N-substituted-2H-pyrrol-2-ones demonstrates the reactivity of furan compounds in cycloaddition reactions (Quai et al., 2004).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its application and handling. Studies on the physical properties of furan-based polyesters, for example, reveal how the methylene units in dicarboxylic segments affect these materials' physical characteristics (Jiang et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability, and degradation pathways, are essential for developing applications. The stability and reactivity of furan derivatives, as demonstrated in the synthesis of benzofuran derivatives, showcase the chemical properties of these compounds (Gutnov et al., 1999).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Coupling

Isonicotinamides, when substituted at nitrogen with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl groups, can undergo cyclization induced by electrophiles. This process leads to the formation of spirocyclic compounds or doubly spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatized. Such transformations are crucial in organic chemistry for the synthesis of complex molecular architectures with potential applications in drug development and materials science (H. Brice & J. Clayden, 2009).

Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a closely related compound, is utilized as a biobased rigid diol in the enzymatic synthesis of novel furan polyesters. These polyesters, synthesized using various diacid ethyl esters and Candida antarctica Lipase B, exhibit properties similar to those derived from petroleum-based monomers, making them suitable for sustainable materials applications (Yi Jiang et al., 2014).

Catalytic Reduction of Biomass-Derived Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals and biofuels is a significant area of research. These processes involve various reactions like hydrogenation, hydrogenolysis, and polymerization, depending on the catalyst and conditions employed, showcasing the versatility of furanic compounds in renewable resource utilization (Y. Nakagawa et al., 2013).

Antimicrobial and Cytotoxic Activities

Derivatives of 5-(hydroxymethyl)furan, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have been synthesized and evaluated for their biological activities, including antimicrobial effects against various bacteria and cytotoxicity against cancer cell lines. Such studies are fundamental in the development of new therapeutic agents based on furan derivatives (W. Phutdhawong et al., 2019).

Propiedades

IUPAC Name |

2-cyclopentyloxy-N-[[5-(hydroxymethyl)furan-2-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-11-15-6-5-14(22-15)10-19-17(21)12-7-8-18-16(9-12)23-13-3-1-2-4-13/h5-9,13,20H,1-4,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRNKOFYBXOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(O3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)